molecular formula C17H25Br2N B13760062 (+-)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide CAS No. 24652-89-9

(+-)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide

Katalognummer: B13760062
CAS-Nummer: 24652-89-9
Molekulargewicht: 403.2 g/mol
InChI-Schlüssel: IGBCASXPNCGXIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide typically involves the reaction of p-bromobenzyl bromide with 2-bornanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of (±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzylamines.

    Oxidation Reactions: Products include corresponding oxides.

    Reduction Reactions: Products include amines.

Wissenschaftliche Forschungsanwendungen

(±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets. The bromobenzyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The bornanamine structure provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide is unique due to its specific combination of a bromobenzyl group and a bornanamine structure. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

24652-89-9

Molekularformel

C17H25Br2N

Molekulargewicht

403.2 g/mol

IUPAC-Name

(4-bromophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide

InChI

InChI=1S/C17H24BrN.BrH/c1-16(2)13-8-9-17(16,3)15(10-13)19-11-12-4-6-14(18)7-5-12;/h4-7,13,15,19H,8-11H2,1-3H3;1H

InChI-Schlüssel

IGBCASXPNCGXIK-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)Br)C)C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.